molecular formula C14H18O3 B069072 Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 162713-88-4

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B069072
M. Wt: 234.29 g/mol
InChI Key: OBJUZSOKYJHLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is a complex organic compound. Unfortunately, there is limited information available specifically about this compound. However, it appears to be related to the family of indene compounds, which are hydrocarbons that consist of a benzene ring fused with a cyclopentene1.



Synthesis Analysis

The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is not directly available. However, related compounds such as 1H-Inden-1-one, 2,3-dihydro- have been synthesized using various methods2. For instance, one method involves the use of transition metal-catalyzed reactions2. Please consult with a chemist or a chemical engineer for more specific synthesis methods.



Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is not directly available. However, the structure of a related compound, 1H-Inden-1-one, 2,3-dihydro-, is available1. It has a molecular weight of 132.1592 and its IUPAC Standard InChI is InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H21.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, related compounds such as 1H-Inden-1-one, 2,3-dihydro- have been studied1. For instance, the mass spectrum of 1H-Inden-1-one, 2,3-dihydro- has been analyzed3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, a related compound, 1H-Inden-1-one, 2,3-dihydro-, has a molecular weight of 132.15921.


Safety And Hazards

The safety and hazards of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate are not directly available. However, a related compound, 5-Ethyl-2,3-dihydro-1H-inden-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed5.


Future Directions

The future directions for the study of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields such as medicine, chemistry, and materials science.


Please note that this analysis is based on the limited information available and the related compounds. For a more accurate and detailed analysis, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUZSOKYJHLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Synthesis routes and methods I

Procedure details

An oven dried flask was charged with sodium hydride (60 wt %) (173 mg, 4.32 mmol) and THF (15 mL) and cooled to 0° C. Triethyl phosphonoacetate (0.864 mL, 4.32 mmol) was added dropwise and the reaction was then heated to 50° C. for 1 hr. The reaction was then cooled to 0° C., and 5-methoxy-1-indanone (500 mg, 3.08 mmol) was added via cannula in THF (3×5 mL). The reaction was then refluxed for 17 hours. Next, the reaction was cooled to room temperature and diluted with ethyl acetate (50 mL). The organic layer was washed with water (2×50 mL) and brine (50 mL), dried over sodium sulfate, filtered, and concentrated. The residue was dissolved in ethanol (15 mL) and 10% palladium on carbon (150 mg) was added. The reaction was stirred at room temperature under an atmosphere of hydrogen (balloon) for 17 hours. At this point, the catalyst was removed by filtration, and the filtrate was concentrated. Purification of the residue via flash chromatography on silica gel (0 to 40% ethyl acetate/hexanes) afforded ethyl (5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate. 1H NMR (CDCl3, 500 MHz) δ 7.07 (d, J=8.5 Hz, 1H), 6.78 (s, 1H), 6.71 (dd, J=8.2, 2.3 Hz, 1H), 4.18 (m, 2H), 3.78 (s, 3H), 3.53 (m, 1H), 2.95-2.65 (m, 3H), 2.45-2.30 (m, 2H), 1.76 (m, 1H), 1.28 (t, J=7.2 Hz, 3H).
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
0.864 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 50-mL round-bottom flask, was placed ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate (500 mg, 2.15 mmol, 1.00 equiv), methanol (3 mL), Palladium carbon (500 mg). To the mixture hydrogen was introduced in. The resulting solution was stirred overnight at room temperature. The solids were filtered out. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (15:85). This resulted in 300 mg (59%) of ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate as colorless oil.
Name
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.